molecular formula C16H25Cl2N3O B1378757 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride CAS No. 1461706-34-2

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride

Cat. No.: B1378757
CAS No.: 1461706-34-2
M. Wt: 346.3 g/mol
InChI Key: FVFAAMOGTVHVEU-UHFFFAOYSA-N
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Description

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C16H23N3O.2ClH. It is known for its applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by its piperidine and piperazine rings, which are common structural motifs in many biologically active molecules .

Preparation Methods

The synthesis of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride as the benzylating agent.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with piperazine under suitable conditions.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine and piperazine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-benzyl-3-piperazin-1-ylpiperidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.2ClH/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14;;/h1-3,5-6,15,17H,4,7-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFAAMOGTVHVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
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1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
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1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride

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